

Application Notes: Immunohistochemical Localization of the Nociceptin/Orphanin FQ (NOP) Receptor

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Compound of Interest

Compound Name: MT-7716 free base

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Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor, is a G protein-coupled receptor (GPCR) encoded by the OPRL1 gene.[1] It is the fourth member of the opioid receptor family, but it does not bind traditional opioid ligands with high affinity.[2][3] The NOP receptor and its endogenous ligand, N/OFQ, are widely distributed throughout the central and peripheral nervous systems and are involved in regulating numerous physiological processes, including pain, mood, reward, and motivation.[3][4] Given its role in these functions, the NOP receptor is a significant target for drug development.

MT-7716: A Potent NOP Receptor Agonist

MT-7716 is a potent, selective, non-peptidergic, and brain-penetrating full agonist for the NOP receptor.[5][6][7] It is a valuable pharmacological tool for investigating the therapeutic potential of the NOP receptor system in vitro and in vivo.[5] MT-7716 is used to activate the receptor to study its downstream signaling and behavioral effects, such as its potential in treating alcohol use disorder.[6][7][8]

Important Note on Methodology: It is crucial to understand that MT-7716 is a small molecule agonist used to functionally activate the NOP receptor. It is not a reagent for immunohistochemistry (IHC). Immunohistochemical localization requires the use of a specific primary antibody that recognizes and binds to an epitope on the NOP receptor protein within a

tissue sample. The following protocols and data are presented to guide researchers in localizing the NOP receptor using appropriate antibody-based methods, while the data on MT-7716 provides the pharmacological context for functional studies.

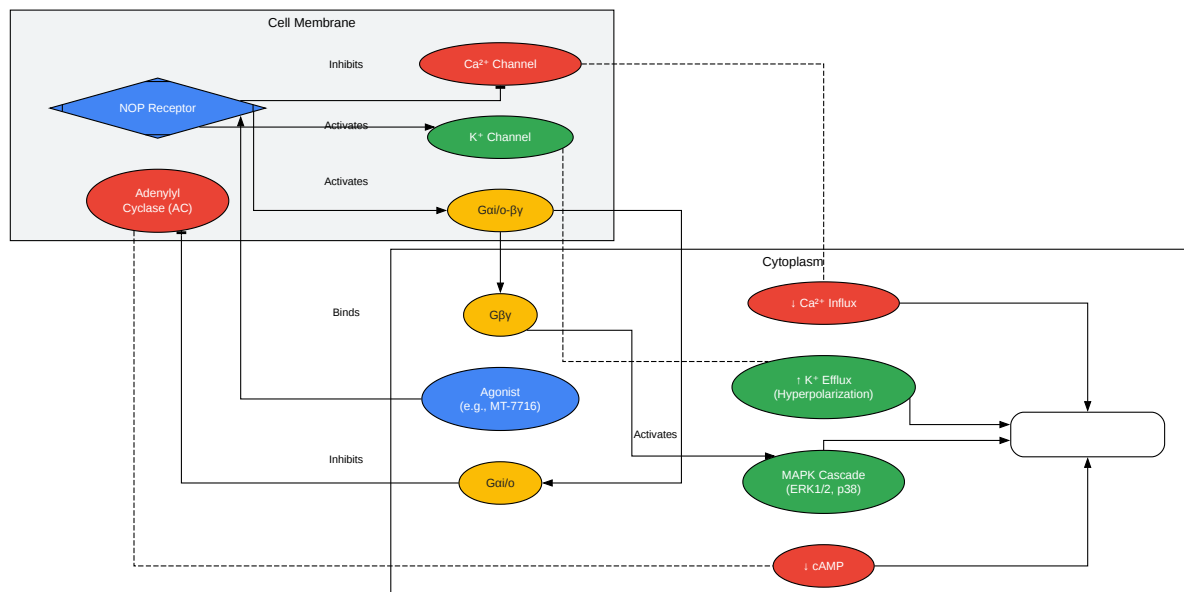
Data Presentation: Pharmacological Profile of MT-7716

The following table summarizes the biochemical profile of MT-7716 at human NOP receptors, demonstrating its high affinity and potency as a full agonist.

Parameter	Cell Line	Value	Reference
Binding Affinity (K _i)	HEK293	0.21 nM	[7]
Functional Potency (EC ₅₀)	HEK293	0.30 nM	[7]

NOP Receptor Signaling Pathway

Upon activation by an agonist such as N/OFQ or MT-7716, the NOP receptor initiates several intracellular signaling cascades.[1][2][3] The primary pathway involves coupling to pertussis toxin-sensitive G α i/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1][3] The receptor can also signal through G β γ subunits and β -arrestin pathways to activate various kinases, including mitogen-activated protein kinases (MAPKs).[2][3][9]



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Diagram of the NOP receptor signaling pathway.

Experimental Protocol: Immunohistochemistry for NOP Receptor

This protocol outlines a standard procedure for detecting the NOP receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 80%, 70%)

- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Phosphate Buffered Saline (PBS)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
- Validated primary antibody: Anti-NOP Receptor Antibody
- Biotinylated secondary antibody (species appropriate for the primary antibody)
- Avidin-Biotin Complex (ABC) reagent
- 3,3'-Diaminobenzidine (DAB) substrate kit
- Hematoxylin counterstain
- Mounting medium

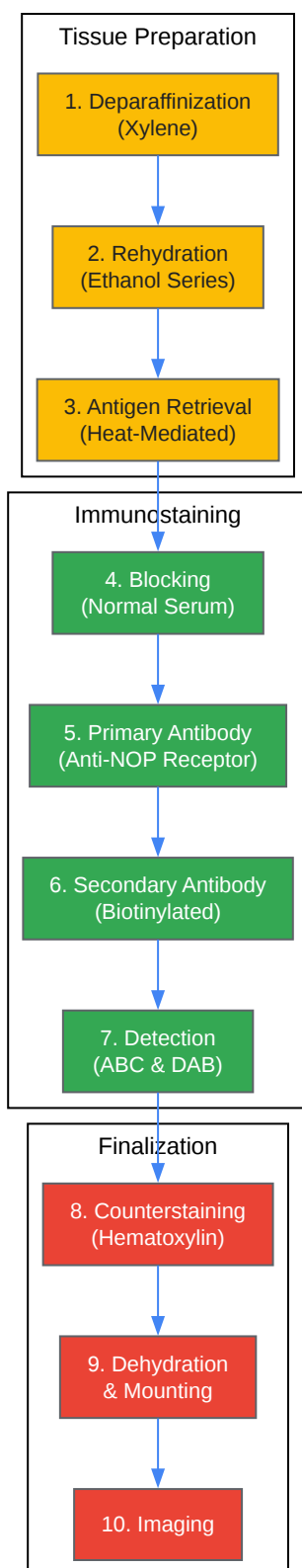
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes for 10 minutes each.[\[10\]](#)
 - Immerse slides in 100% ethanol: 2 changes for 5 minutes each.
 - Immerse slides in 95% ethanol: 1 change for 5 minutes.[\[11\]](#)
 - Immerse slides in 80% ethanol: 1 change for 5 minutes.
 - Immerse slides in 70% ethanol: 1 change for 5 minutes.
 - Rinse slides thoroughly in running tap water, followed by deionized water.[\[10\]](#)[\[11\]](#)
- Antigen Retrieval:
 - Place slides in a staining container with Antigen Retrieval Buffer.

- Heat the solution to 95-100°C and incubate for 10-20 minutes. (Note: Optimal time should be determined empirically).[\[11\]](#)
- Allow slides to cool to room temperature in the buffer for at least 20 minutes.
- Rinse slides with PBS: 2 changes for 5 minutes each.
- Peroxidase Quenching (Optional):
 - Incubate slides in 3% hydrogen peroxide (H_2O_2) in PBS for 10-15 minutes to block endogenous peroxidase activity.[\[10\]](#)
 - Rinse slides with PBS: 3 changes for 3 minutes each.
- Blocking:
 - Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[\[10\]](#)
- Primary Antibody Incubation:
 - Dilute the anti-NOP receptor primary antibody in blocking buffer to its optimal concentration (as determined by titration or manufacturer's recommendation).
 - Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with PBS: 3 changes for 5 minutes each.
 - Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions.
 - Incubate for 30-60 minutes at room temperature.
- Signal Amplification:
 - Rinse slides with PBS: 3 changes for 5 minutes each.

- Apply the prepared ABC reagent and incubate for 30 minutes at room temperature.
- Chromogenic Detection:
 - Rinse slides with PBS: 3 changes for 5 minutes each.
 - Apply the DAB substrate solution and monitor color development under a microscope (typically 1-10 minutes).[11]
 - Stop the reaction by immersing the slides in deionized water.
- Counterstaining:
 - Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[11]
 - "Blue" the stain by rinsing in running tap water for 5-10 minutes.
- Dehydration and Mounting:
 - Dehydrate the slides through a graded series of ethanol (e.g., 70%, 95%, 100%, 100%) for 5 minutes each.[11]
 - Clear the slides in xylene: 2 changes for 5 minutes each.
 - Apply a coverslip using a permanent mounting medium.
- Imaging:
 - Observe and capture images using a bright-field microscope.

Immunohistochemistry Experimental Workflow



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Workflow for NOP receptor immunohistochemistry.

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